molecular formula C16H18N2O3S3 B2968990 N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide CAS No. 1090758-57-8

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Cat. No. B2968990
CAS RN: 1090758-57-8
M. Wt: 382.51
InChI Key: HOIUPVNHKQMBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S3 and its molecular weight is 382.51. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Industrial Processes

  • Antioxidant and Anticorrosive Additives : This compound has been investigated for its use as an antioxidant and corrosion inhibitor for gasoline lube oils. These applications are significant for the improvement of the longevity and efficiency of motor oils in various industrial settings (Hassan, Amer, Moawad, & Shaker, 2010).

  • Synthesis of Pyrimidine Derivatives : The compound serves as a key intermediate in the synthesis of new pyrimidine derivatives. These derivatives have potential applications in the field of materials science and pharmaceuticals (Fadda, Bondock, Khalil, & Tawfik, 2013).

Chemical Reactions and Mechanisms

  • Oxidation of Thiols to Disulfides : It has been used in studies exploring the efficient oxidation of thiols to disulfides in aqueous media, which is a key reaction in organic synthesis and biochemistry (Samanta, Ray, Ghosh, & Biswas, 2016).

  • Synthesis of Schiff's Bases and 2-Azetidinones : The compound has been employed in the synthesis and evaluation of Schiff’s bases and azetidinones, potentially providing a pathway for the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Microwave-Assisted Synthesis : It's involved in the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave techniques, demonstrating its role in modern synthetic methods (Youssef, Azab, & Youssef, 2012).

Biological Evaluation

  • Histone Deacetylase Inhibition : In the field of cancer research, derivatives of this compound have been studied for their potential as histone deacetylase (HDAC) inhibitors, which are important in cancer therapeutics (Zhou et al., 2008).

  • Thiolation of Carboxylic Acids : The compound has been used in the study of thiolation of carboxylic acids, which is relevant in drug modification and the development of new pharmaceuticals (Zubkov, Kosobokov, Levin, & Dilman, 2022).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S3/c1-22-15-14(5-2-7-17-15)16(19)18(10-13-4-3-8-23-13)12-6-9-24(20,21)11-12/h2-5,7-8,12H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIUPVNHKQMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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